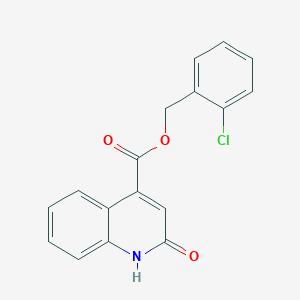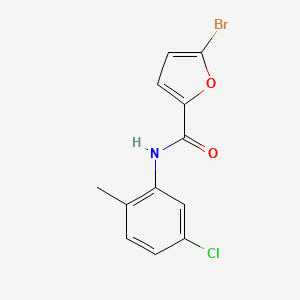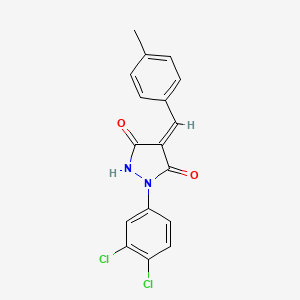
N~1~-(4-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly referred to as FMG-9, is a novel chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. FMG-9 belongs to the class of compounds known as glycine transporter inhibitors, which have been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
FMG-9 works by inhibiting the glycine transporter, which is responsible for the reuptake of glycine in the brain. By inhibiting this transporter, FMG-9 increases the concentration of glycine in the brain, which can have a range of effects on neurotransmission. Glycine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. By increasing the concentration of glycine, FMG-9 can enhance the activity of the NMDA receptor, which can lead to improvements in cognitive function.
Biochemical and Physiological Effects:
In addition to its potential as a therapeutic agent, FMG-9 has been shown to have a range of biochemical and physiological effects. Studies have shown that FMG-9 can increase the concentration of glycine in the brain, which can lead to an increase in the activity of the NMDA receptor. This increase in activity can have a range of effects on neurotransmission, including improvements in cognitive function. FMG-9 has also been shown to have anxiolytic effects, which can reduce anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
FMG-9 has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. FMG-9 is also relatively easy to synthesize, which makes it a cost-effective compound for use in research. However, there are also some limitations to the use of FMG-9 in lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, FMG-9 has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Orientations Futures
There are several future directions for research on FMG-9. One area of interest is the potential use of FMG-9 in the treatment of neurological disorders such as schizophrenia and depression. Further studies are needed to determine the efficacy of FMG-9 in these disorders and to identify any potential side effects. Another area of interest is the development of new glycine transporter inhibitors that are more potent and selective than FMG-9. These compounds could have improved therapeutic potential and could lead to the development of new treatments for neurological disorders. Finally, additional studies are needed to better understand the biochemical and physiological effects of FMG-9 and to identify any potential limitations or drawbacks to its use in research.
Méthodes De Synthèse
FMG-9 can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-fluoroaniline with 2-methylbenzaldehyde to form an intermediate compound. This intermediate is then reacted with methylsulfonyl chloride to form the final product, FMG-9. The synthesis of FMG-9 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
FMG-9 has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One of the primary applications of FMG-9 is in the treatment of neurological disorders such as schizophrenia and depression. Studies have shown that FMG-9 can act as a glycine transporter inhibitor, which can lead to an increase in the concentration of glycine in the brain. This increase in glycine has been shown to have a positive effect on the symptoms of these disorders.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-5-3-4-6-15(12)19(23(2,21)22)11-16(20)18-14-9-7-13(17)8-10-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPGNKOBFHESOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5889468.png)
![4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5889475.png)

![N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide](/img/structure/B5889484.png)






![1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5889533.png)
![N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5889558.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5889571.png)
![(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5889581.png)
